2-Chloro-8-fluoroquinolin-4-amine
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Overview
Description
2-Chloro-8-fluoroquinolin-4-amine is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine and chlorine atoms into the quinoline structure can enhance the compound’s biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoroquinolin-4-amine typically involves the introduction of fluorine and chlorine atoms into the quinoline ring. One common method is the nucleophilic substitution of a fluorine atom on a pre-formed quinoline ring. This can be achieved through the reaction of 4-chloroquinoline with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-fluoroquinolin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride, DMSO, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Cross-Coupling Products: Biaryl and other coupled products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties.
Industry: Used in the development of materials such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-8-fluoroquinolin-4-amine involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition prevents bacterial cell division and leads to cell death . In anticancer research, it may interfere with signaling pathways such as the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the fluorine atom, which may result in lower biological activity.
8-Fluoroquinoline: Lacks the chlorine atom, which may affect its reactivity and stability.
Fluoroquinolones: A broader class of compounds known for their antibacterial activity.
Uniqueness
2-Chloro-8-fluoroquinolin-4-amine is unique due to the presence of both chlorine and fluorine atoms, which can enhance its biological activity and stability compared to other quinoline derivatives. This dual substitution can also provide unique reactivity patterns, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6ClFN2 |
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Molecular Weight |
196.61 g/mol |
IUPAC Name |
2-chloro-8-fluoroquinolin-4-amine |
InChI |
InChI=1S/C9H6ClFN2/c10-8-4-7(12)5-2-1-3-6(11)9(5)13-8/h1-4H,(H2,12,13) |
InChI Key |
SYFPPYXCHUGVPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2N)Cl |
Origin of Product |
United States |
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